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Compound of Interest

4-Chloro-3-iodo-7-methoxy-1H-
Compound Name:

indazole
CAS No.: 1000342-00-6
Cat. No.: B3196437

Get Quote

Introduction & Retrosynthetic Logic

The 4-chloro-7-methoxy-1H-indazole scaffold is a privileged structure in medicinal chemistry.[1]
The C7-methoxy group provides unique solubility and metabolic stability properties, while the
C4-chlorine atom serves as a critical handle for cross-coupling reactions (e.g., Suzuki-Miyaura)
to access extended biaryl systems.[1]

Direct chlorination of 7-methoxyindazole typically yields the C3-chloro or C5-chloro isomers
due to the electronic directing effects of the methoxy group and the inherent reactivity of the
pyrazole ring. Therefore, a bottom-up construction using a modified Jacobson/Bartoli indazole
synthesis is the most reliable method to secure the C4-chloro regiochemistry.

Retrosynthetic Pathway

The strategy relies on the diazotization and cyclization of 3-chloro-6-methoxy-2-methylaniline.
[1] This aniline precursor is synthesized from the commercially available 4-chloro-3-
methylanisole.[1]
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Figure 1: Retrosynthetic disconnection showing the origin of the C4-Cl and C7-OMe
substituents.[1]

Detailed Synthetic Protocols
Phase 1: Precursor Synthesis

Target: 3-Chloro-6-methoxy-2-methylaniline (Intermediate 2)[1]

Step 1: Regioselective Nitration

Reaction: 4-Chloro-3-methylanisole

2-Nitro-3-methyl-4-chloroanisole (Intermediate 1)[1]

o Rationale: The methoxy group (C1) and methyl group (C3) cooperatively direct nitration to
the C6 position (ortho to OMe, ortho to Me), which is sterically accessible and electronically
activated.

e Reagents: Fuming Nitric Acid (
), Acetic Anhydride (
)[1]

Protocol:

e Charge a 500 mL 3-neck round-bottom flask with 4-chloro-3-methylanisole (15.6 g, 100
mmol) and acetic anhydride (50 mL). Cool to 0 °C under

e Add fuming
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(1.1 eq, 4.6 mL) dropwise over 30 minutes, maintaining internal temperature
°C. Caution: Exothermic.

e Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.
e Quench: Pour the mixture onto 200 g of ice/water. Stir vigorously for 30 minutes.

o Workup: Extract with Ethyl Acetate (EtOAc, 3 x 100 mL). Wash combined organics with
saturated

(until pH neutral) and brine.[1] Dry over
and concentrate.

 Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography
(Hexane/EtOAc 9:1) to isolate the major isomer (Intermediate 1).

Step 2: Reduction of Nitro Group

Reaction: Intermediate 1

3-Chloro-6-methoxy-2-methylaniline (Intermediate 2)[1]

» Reagents: Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water.[1]
Protocol:
e Dissolve Intermediate 1 (10.0 g, ~46 mmol) in Ethanol (100 mL) and Water (25 mL).
e Add Ammonium Chloride (5 eq, 12.3 g) and Iron powder (5 eq, 12.8 g).

o Heat to reflux (80 °C) with vigorous mechanical stirring for 4 hours. Monitor by TLC for
disappearance of the nitro compound.

o Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad
with hot ethanol.
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» Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water (50 mL)
and extract with EtOAc (3 x 50 mL).

e Dry(

) and concentrate to yield Intermediate 2 as a viscous oil or low-melting solid. Use directly in
the next step.

Phase 2: Indazole Ring Formation

Target: 4-Chloro-7-methoxy-1H-indazole (Compound 3)[1]

This step utilizes a modified Jacobson/Bartoli cyclization where the diazonium salt of the o-
methylaniline cyclizes onto the methyl group.

Step 3: Diazotization and Cyclization

» Reagents: Sodium Nitrite (

), Acetic Anhydride (
), Potassium Acetate (

), 18-Crown-6 (Catalytic, optional for phase transfer).[1]
Protocol:

» Dissolve Intermediate 2 (8.0 g, 46 mmol) in Glacial Acetic Acid (80 mL) and Acetic Anhydride
(2 eq). Stir at RT for 30 mins to protect the amine in situ (forming the acetanilide).

e Add isoamyl nitrite (1.5 eq, 9.2 mL) and KOAc (1.5 eq).
o Note: Alternatively, use

(2.0 eq) in water/acid if avoiding organic nitrites, but isoamyl nitrite in acetic
anhydride/toluene often gives cleaner cyclization for electron-rich anilines.[1]

e Heat the mixture to 80 °C for 12 hours. The solution will turn deep orange/red.
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» Hydrolysis (Critical): The product may exist as the N-acetyl derivative. Add 6M HCI (40 mL)
to the reaction mixture and reflux for 1 hour to ensure deacetylation.

o Workup: Cool to RT. Neutralize carefully with

or
to pH ~8.
o Extract with EtOAc (3 x 100 mL). Wash with brine, dry (

), and concentrate.[1]

 Purification: Flash chromatography (DCM/MeOH 98:2 to 95:5).
o Yield Expectation: 40-60% over 3 steps.
o Characterization:
NMR should show the characteristic C3-H singlet at

ppm.[1]

Derivatization Protocols
A. N1-Alkylation (Regioselective)

Alkylation of 7-methoxyindazoles can be sensitive.[1] Under thermodynamic conditions
(NaH/THF), N1-alkylation is generally favored, but the C7-methoxy group can exert steric
hindrance, occasionally increasing N2 product formation.[1]

Protocol:

e Dissolve 4-Chloro-7-methoxy-1H-indazole (1.0 eq) in anhydrous DMF (0.1 M).
e Cool to 0 °C. Add NaH (60% dispersion, 1.2 eq). Stir for 30 min (gas evolution).
o Add Alkyl Halide (1.1 eq) dropwise.[1]

e Warm to RT and stir for 2-4 hours.
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e Quench: Add saturated

. Extract with EtOAc.[2]

o Regioisomer Check: N1 isomers typically elute later than N2 isomers on silica gel (due to
higher polarity of the N1-substituted form in this scaffold). Verify by NOESY NMR (N-Alkyl
protons should show NOE with C7-OMe for N1? No, N1 is adjacent to C7-OMe.[1] N2 is
adjacent to C3-H. Correction: N1-alkyl group is spatially close to C7-OMe.[1] N2-alkyl is
close to C3-H).[1]

B. C3-Halogenation (For Suzuki Coupling)

To install a handle at C3:
Protocol:
e Dissolve core scaffold in DMF or Acetonitrile.

e Add N-lodosuccinimide (NIS) (1.1 eq) for iodination or N-Bromosuccinimide (NBS) for
bromination.[1]

o Stir at RT for 1-3 hours.
o Precipitate product by adding water. Filter and wash with water.[3][4]

o Note: The C4-Cl reduces the reactivity of C3 slightly compared to unsubstituted indazole,
but reaction proceeds smoothly.

Data Summary & Troubleshooting
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Parameter Specification /| Observation
Appearance Off-white to pale yellow solid.[1]
NMR (DMSO- 135 (br s, NH), 8.15 (s, 1H, H-3), 7.15 (d, H-5),
) 6.80 (d, H-6), 3.95 (s, OMe).[1]

Mass Spec (ESI)

(Cl isotope pattern 3:1).[1]

TLC (
~0.4 (Hexane/EtOAc 1:1).[1]
)
- Soluble in DMSO, DMF, MeOH, DCM. Poor in
Solubility

water.

Troubleshooting:

e Low Yield in Cyclization: Ensure the aniline is fully acetylated before adding the nitrite source

if using the Bartoli modification. Water in the reaction can quench the diazonium

intermediate; use anhydrous reagents.

o Regioisomer Mixtures (Nitration): If Step 1 yields a mixture, verify the isomer by NMR. The
desired isomer (Intermediate 1) has para-relationship between H-5 and H-6? No, the protons
are at C5 and C67? No, in 4-chloro-3-methylanisole, protons are at 2, 5, 6.[1]

[¢]

Starting material: Cl at 4, Me at 3, OMe at 1.[1] Protons at 2, 5, 6.

o Product (Nitro at 6): Protons at 2 and 5.[1] They are para to each other. NMR will show two

singlets (or weak coupling).[1]

o Wrong Isomer (Nitro at 2): Protons at 5 and 6.[1] They are ortho to each other. NMR will

show doublets (

Hz).[1]

o Validation: Check coupling constants of aromatic protons after nitration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://prepchem.com/3-chloro-6-methoxy-2-methylbenzaldehyde/
https://www.chemicalbook.com/synthesis/4-chloro-7-methoxyquinoline.htm
https://patentimages.storage.googleapis.com/7c/0c/4f/b9a350e8f26a61/EP0022610B1.pdf
https://patents.google.com/patent/CN111646907A/en
https://patents.google.com/patent/CN111646907A/en
https://www.researchgate.net/publication/353645569_Regioselective_N-alkylation_of_the_1H-indazole_scaffold_ring_substituent_and_N-alkylating_reagent_effects_on_regioisomeric_distribution
https://www.beilstein-journals.org/bjoc/articles/17/127/downloads
https://www.beilstein-journals.org/bjoc/articles/17/127/downloads
https://www.benchchem.com/product/b3196437/docs#application-note-preparation-of-4-chloro-7-methoxy-1h-indazole-derivatives-1
https://www.benchchem.com/product/b3196437/docs#application-note-preparation-of-4-chloro-7-methoxy-1h-indazole-derivatives-1
https://www.benchchem.com/product/b3196437/docs#application-note-preparation-of-4-chloro-7-methoxy-1h-indazole-derivatives-1
https://www.benchchem.com/product/b3196437/docs#application-note-preparation-of-4-chloro-7-methoxy-1h-indazole-derivatives-1
https://www.benchchem.com/product/b3196437?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3196437?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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